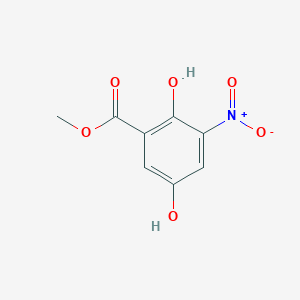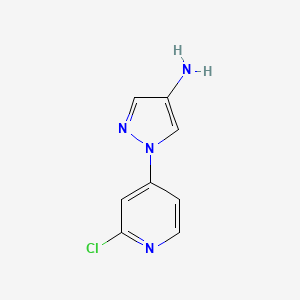![molecular formula C16H21FN2O2 B15361689 tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361689.png)
tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is a synthetic organic compound with a unique structure combining several functional groups. It has a pyrrole core, a fluorine atom, and a tert-butyl ester, making it interesting for various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate often involves multiple steps. Initial formation of the indeno[1,2-c]pyrrole core can be achieved via cyclization reactions, followed by selective fluorination and amino group introduction. The tert-butyl ester is generally introduced through esterification reactions using tert-butanol.
Industrial Production Methods: In industrial settings, production might involve larger scale reactors and optimized conditions to enhance yield and purity. Continuous flow synthesis and catalysis can improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate can undergo oxidation, leading to potential ring modifications or additions of oxygen-containing groups.
Reduction: Reduction reactions can be used to modify the core structure or reduce functional groups.
Substitution: Various nucleophiles can replace the amino or fluoro groups, allowing for extensive derivatization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Oxygenated derivatives.
Reduction: Reduced forms of the core structure.
Substitution: New derivatives with replaced functional groups.
Applications De Recherche Scientifique
Tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is used in a variety of research fields:
Chemistry: Studying its reactivity and synthesizing new derivatives for material science applications.
Biology: Investigating its effects on cellular pathways and potential as a biochemical tool.
Medicine: Exploring its potential as a lead compound for developing pharmaceuticals targeting specific molecular pathways.
Industry: Potential use in the synthesis of high-value chemicals or as a precursor for more complex molecules.
Mécanisme D'action
The compound interacts with molecular targets through its functional groups. The fluorine atom can enhance binding affinity to biological targets, while the amino group can participate in hydrogen bonding. The carboxylate group may play a role in the compound's solubility and distribution in biological systems.
Comparaison Avec Des Composés Similaires
Indeno[1,2-c]pyrrole derivatives with different halogens.
Compounds with varying ester groups.
Analogous molecules with different amino substituents.
That should do it. Let me know if there’s anything else you need!
Propriétés
Formule moléculaire |
C16H21FN2O2 |
|---|---|
Poids moléculaire |
292.35 g/mol |
Nom IUPAC |
tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-12-11-6-9(17)4-5-10(11)14(18)13(12)8-19/h4-6,12-14H,7-8,18H2,1-3H3/t12-,13+,14?/m0/s1 |
Clé InChI |
XVLIDPNJKGWTNC-WLDKUNSKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)C3=C(C2N)C=CC(=C3)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2C(C1)C3=C(C2N)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


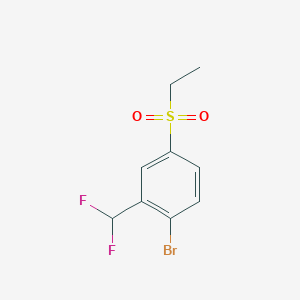
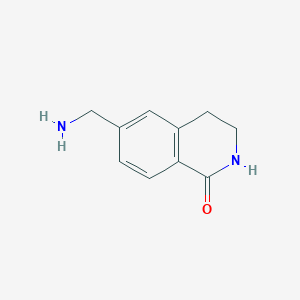
![5-(chloromethyl)-4-(thiophen-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15361625.png)
![3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B15361628.png)
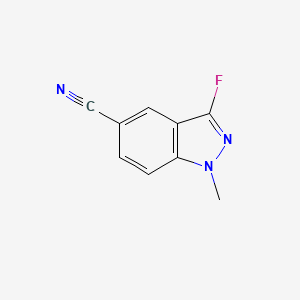
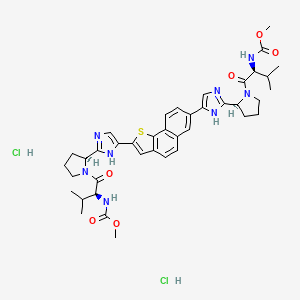
![2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B15361655.png)
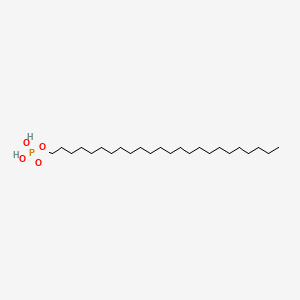
![[2-Oxo-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]ethyl] 2-methylprop-2-enoate](/img/structure/B15361668.png)
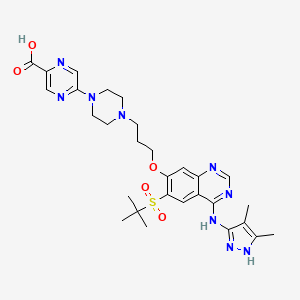
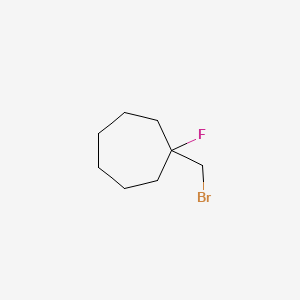
![3,4-dihydro-6-methyl-2H-Pyrano[3,2-b]pyridin-4-amine](/img/structure/B15361678.png)
